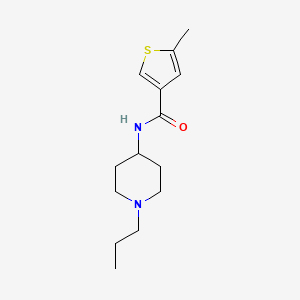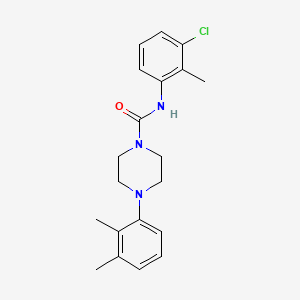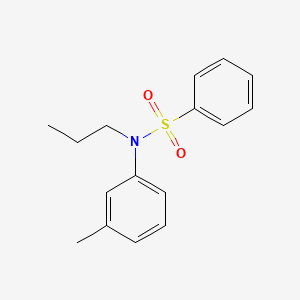
5-methyl-N-(1-propyl-4-piperidinyl)-3-thiophenecarboxamide
Vue d'ensemble
Description
5-methyl-N-(1-propyl-4-piperidinyl)-3-thiophenecarboxamide, also known as MPPT, is a synthetic compound that has been studied for its potential applications in scientific research. This compound belongs to the class of piperidine derivatives and has been found to have a unique mechanism of action that makes it a promising candidate for further investigation.
Mécanisme D'action
The mechanism of action of 5-methyl-N-(1-propyl-4-piperidinyl)-3-thiophenecarboxamide involves its interaction with the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. By blocking this transporter, 5-methyl-N-(1-propyl-4-piperidinyl)-3-thiophenecarboxamide allows dopamine to accumulate in the synaptic cleft, leading to increased dopamine signaling. This can have a range of effects on neuronal activity and behavior, depending on the specific brain regions and circuits involved.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-methyl-N-(1-propyl-4-piperidinyl)-3-thiophenecarboxamide are complex and depend on a variety of factors, including the dose, route of administration, and specific brain regions targeted. Some of the potential effects of 5-methyl-N-(1-propyl-4-piperidinyl)-3-thiophenecarboxamide include increased locomotor activity, enhanced reward processing, and altered social behavior. These effects are thought to be mediated by changes in dopamine signaling in specific brain regions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-methyl-N-(1-propyl-4-piperidinyl)-3-thiophenecarboxamide in laboratory experiments is its selectivity for the dopamine transporter, which allows for precise manipulation of dopamine signaling in the brain. However, there are also some limitations to its use, including the need for careful dosing and administration to avoid potential side effects. Additionally, the effects of 5-methyl-N-(1-propyl-4-piperidinyl)-3-thiophenecarboxamide may vary depending on the specific experimental conditions and animal models used.
Orientations Futures
There are several potential future directions for research on 5-methyl-N-(1-propyl-4-piperidinyl)-3-thiophenecarboxamide, including further investigation of its effects on different brain regions and circuits, as well as its potential therapeutic applications in neurological and psychiatric disorders. Additionally, new synthesis methods and modifications to the chemical structure of 5-methyl-N-(1-propyl-4-piperidinyl)-3-thiophenecarboxamide may lead to the development of more selective and potent compounds for use in scientific research.
Applications De Recherche Scientifique
5-methyl-N-(1-propyl-4-piperidinyl)-3-thiophenecarboxamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been found to act as a selective dopamine transporter inhibitor, which means that it can block the reuptake of dopamine in the brain. This makes it a useful tool for studying the role of dopamine in various physiological and pathological processes.
Propriétés
IUPAC Name |
5-methyl-N-(1-propylpiperidin-4-yl)thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2OS/c1-3-6-16-7-4-13(5-8-16)15-14(17)12-9-11(2)18-10-12/h9-10,13H,3-8H2,1-2H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOLLIUJMPMNLLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NC(=O)C2=CSC(=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-N-(1-propylpiperidin-4-yl)thiophene-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-{4-[(2-fluorobenzyl)oxy]benzylidene}-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4761417.png)
![N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-2,2-diphenylacetamide](/img/structure/B4761431.png)
![3-[(1,3-benzothiazol-2-ylthio)methyl]-4-methoxybenzaldehyde N-ethylthiosemicarbazone](/img/structure/B4761434.png)
![ethyl 4-{[(propylamino)carbonothioyl]amino}benzoate](/img/structure/B4761440.png)

![5-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)sulfonyl]-N-ethyl-2-methoxybenzamide](/img/structure/B4761453.png)
![2-({[2-(allyloxy)-1-naphthyl]methyl}amino)ethanol hydrochloride](/img/structure/B4761457.png)
![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-methoxyacetamide](/img/structure/B4761463.png)

![5-(4-chlorophenyl)-4-[4-(3-methylphenyl)-1-piperazinyl]thieno[2,3-d]pyrimidine](/img/structure/B4761475.png)
![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4761478.png)


![N-[5-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]nicotinamide](/img/structure/B4761497.png)